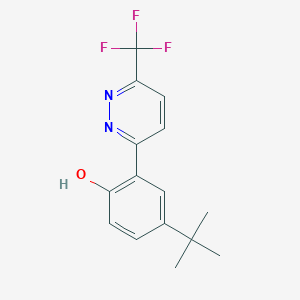
4-(Tert-butyl)-2-(6-(trifluoromethyl)pyridazin-3-yl)phenol
Cat. No. B8344122
M. Wt: 296.29 g/mol
InChI Key: KVFGMHVXEIAKPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09409893B2
Procedure details


A solution of 3-(5-(tert-butyl)-2-((2-methoxyethoxy)methoxy)phenyl)-6-(trifluoromethyl)pyridazine (0.452 g, 1.18 mmol) in methanol (50 mL) and 1.0M aqueous hydrochloric acid (25 mL) was stirred at 60° C. for 5 hours. The cooled reaction mixture was then concentrated under reduced pressure to remove methanol. The resulting aqueous suspension was partitioned between ethyl acetate (80 mL) and saturated aqueous sodium hydrogen carbonate solution (80 mL), the organic phase separated, washed with water (80 mL) and saturated brine (80 mL), dried (MgSO4), filtered and concentrated under reduced pressure to give a cream solid. The crude product was purified by chromatography on silica eluting with a solvent gradient of 0 to 20% ethyl acetate in hexanes to give 4-(tert-butyl)-2-(6-(trifluoromethyl)pyridazin-3-yl)phenol (0.282 g, 81% yield) as a cream solid.
Name
3-(5-(tert-butyl)-2-((2-methoxyethoxy)methoxy)phenyl)-6-(trifluoromethyl)pyridazine
Quantity
0.452 g
Type
reactant
Reaction Step One



Yield
81%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:5]1[CH:6]=[CH:7][C:8]([O:21]COCCOC)=[C:9]([C:11]2[N:12]=[N:13][C:14]([C:17]([F:20])([F:19])[F:18])=[CH:15][CH:16]=2)[CH:10]=1)([CH3:4])([CH3:3])[CH3:2]>CO.Cl>[C:1]([C:5]1[CH:6]=[CH:7][C:8]([OH:21])=[C:9]([C:11]2[N:12]=[N:13][C:14]([C:17]([F:19])([F:20])[F:18])=[CH:15][CH:16]=2)[CH:10]=1)([CH3:4])([CH3:2])[CH3:3]
|
Inputs


Step One
|
Name
|
3-(5-(tert-butyl)-2-((2-methoxyethoxy)methoxy)phenyl)-6-(trifluoromethyl)pyridazine
|
|
Quantity
|
0.452 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C=1C=CC(=C(C1)C=1N=NC(=CC1)C(F)(F)F)OCOCCOC
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The cooled reaction mixture
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
was then concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove methanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting aqueous suspension was partitioned between ethyl acetate (80 mL) and saturated aqueous sodium hydrogen carbonate solution (80 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic phase separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (80 mL) and saturated brine (80 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a cream solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified by chromatography on silica eluting with a solvent gradient of 0 to 20% ethyl acetate in hexanes
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)C1=CC(=C(C=C1)O)C=1N=NC(=CC1)C(F)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.282 g | |
| YIELD: PERCENTYIELD | 81% | |
| YIELD: CALCULATEDPERCENTYIELD | 80.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
